

# A Water-Soluble Prodrug of Diazepam for Enhanced Delivery

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## Compound of Interest

Compound Name: Avizafone

Cat. No.: B1665846

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This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Avizafone**, a water-soluble prodrug of diazepam. It is intended for researchers, scientists, and drug development professionals interested in prodrug design, benzodiazepine pharmacology, and the development of therapeutics for neurological emergencies.

## Introduction: The Need for a Soluble Benzodiazepine

Diazepam, a cornerstone of therapy for anxiety, seizures, and muscle spasms, has long been hampered by its poor water solubility.<sup>[1][2]</sup> This characteristic complicates parenteral administration, often necessitating the use of organic solvents that can lead to injection site pain and erratic absorption. To address these limitations, **Avizafone** was developed as a water-soluble prodrug, designed for rapid and efficient conversion to diazepam in vivo, thereby improving its utility in emergency situations such as status epilepticus and as an antidote to organophosphate nerve agent poisoning.<sup>[3][4][5]</sup>

## Discovery and Synthesis

The development of **Avizafone** hinged on the strategic application of prodrug technology. By conjugating a hydrophilic amino acid moiety, specifically a lysine-glycine dipeptide, to a diazepam precursor, a stable and water-soluble molecule was created.<sup>[1]</sup>

## Synthetic Pathway

The synthesis of **Avizafone** is a two-step process:[1][2][6]

- **Coupling:** The process begins with the coupling of a protected lysine derivative with an intermediate derived from a diazepam precursor, 5-chloro-2-methyl-aminobenzophenone.[1][2][6]
- **Deprotection:** This is followed by a deprotection step to yield the final **Avizafone** compound.[1]

The key precursors in this synthesis are 5-chloro-2-methyl-aminobenzophenone, which forms the core diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected form of a lysine-glycine dipeptide that acts as the hydrophilic promoiety.[1][2] The S-configuration of the amino acid residue is crucial for its recognition by the enzymes that will ultimately cleave the prodrug to release diazepam.[1]

## Mechanism of Action: From Prodrug to Active Metabolite

**Avizafone** itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to diazepam.

## Enzymatic Conversion

Following administration, **Avizafone** is rapidly hydrolyzed in the blood by enzymes such as peptidases and aminopeptidases.[2][5][7] This enzymatic cleavage breaks the amide bond linking the L-lysine-glycinamide moiety to the modified diazepam structure, releasing the active diazepam.[2] The half-life for the conversion of **Avizafone** to diazepam has been reported to be approximately 4.2 minutes in humans and 2.7 minutes in monkeys.[8][9]

## Pharmacodynamics of Diazepam

Once released, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[10][11] The binding of diazepam to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the

neuron.<sup>[10]</sup> This hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission, which underlies diazepam's anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.<sup>[10]</sup><sup>[12]</sup>

## Preclinical and Clinical Development

The development of **Avizafone** has been supported by a series of preclinical and clinical studies to evaluate its pharmacokinetics, efficacy, and safety.

## Pharmacokinetic Profile

Pharmacokinetic studies have been crucial in demonstrating the advantages of **Avizafone** over conventional diazepam formulations.

Table 1: Pharmacokinetic Parameters of Diazepam Following Administration of **Avizafone** vs. Diazepam in Humans (Intramuscular)

Parameter	Avizafone	Diazepam
Cmax (ng/mL)	231	148
Tmax (h)	Faster with Avizafone	Slower than Avizafone
AUC	Equal to Diazepam	Equal to Avizafone
(Data sourced from a study in healthy volunteers) <sup>[9]</sup>		

Table 2: Pharmacokinetic Parameters of Diazepam in Cynomolgus Monkeys Following Administration of **Avizafone** vs. Diazepam

Dose	Drug	Cmax (ng/mL)	Tmax (min)
0.7 µmol/kg	Avizafone	Lower than Diazepam	Faster than Diazepam
0.7 µmol/kg	Diazepam	Higher than Avizafone	Slower than Avizafone
1 µmol/kg	Avizafone	Higher than 0.7 µmol/kg Diazepam	Lower than 0.7 µmol/kg Diazepam
(Data sourced from a study on soman-induced toxicity)[13]			

Table 3: Bioavailability of Diazepam after Intranasal Administration of **Avizafone** in Rats

Avizafone Dose (Diazepam Equivalent)	Bioavailability (%)	Cmax (ng/mL)	Tmax (min)
0.500 mg/kg	77.8 ± 6.0	71.5 ± 9.3	5
1.00 mg/kg	112 ± 10	388 ± 31	8
1.50 mg/kg	114 ± 7	355 ± 187	5
(Data sourced from a study on intranasal delivery)[14][15]			

## Efficacy in Status Epilepticus and Nerve Agent Poisoning

**Avizafone** has been primarily investigated for its utility in emergency medicine.

Benzodiazepines are the first-line treatment for status epilepticus due to their rapid onset of action.[16] Clinical trials for status epilepticus have historically focused on the efficacy of benzodiazepines in terminating seizures.[17][18][19]

In preclinical models, **Avizafone** has been shown to be an effective countermeasure against organophosphate nerve agents like soman.[8][13] Studies in primates demonstrated that while

a higher molar dose of **Avizafone** was required to achieve the same protective effect as diazepam, it resulted in a faster onset of action.[8][13]

## Experimental Protocols

### Synthesis of Avizafone Dihydrochloride

A detailed two-step synthesis procedure has been described:[6]

- A suspension of finely powdered (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid in anhydrous 1,2-dimethoxyethane is prepared.
- This is reacted with 5-chloro-2-methyl-aminobenzophenone to form the intermediate (S)-Dibenzyl (6-((2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl)dicarbamate.
- Subsequent deprotection yields **Avizafone** dihydrochloride.

### In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies were conducted using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model for the nasal epithelium.[6][20]

- **Avizafone** was co-delivered with the enzyme *Aspergillus oryzae* (A.O.) protease to the apical side of the monolayers.
- The flux of diazepam across the monolayer to the basolateral side was measured using High-Performance Liquid Chromatography (HPLC).[6][20]
- Monolayer integrity was monitored using transepithelial electrical resistance (TEER) measurements and the lucifer yellow permeability assay.[6][20]

### Human Pharmacokinetic Study

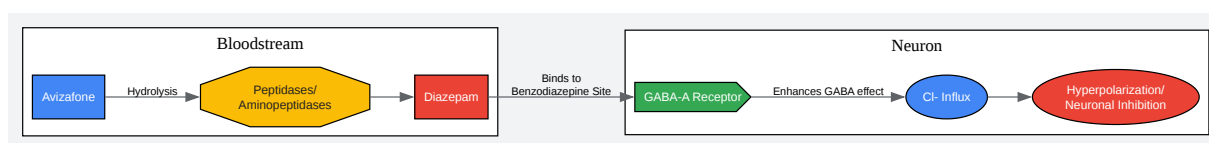
A randomized, single-dose, three-way, cross-over study in healthy volunteers was conducted to compare the bioavailability of diazepam after intramuscular injection of:

- **Avizafone** alone
- Diazepam alone
- **Avizafone** in combination with atropine and pralidoxime[9]

Blood samples were collected at various time points, and plasma concentrations of diazepam were determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental and compartmental modeling analysis.[9]

## Visualizations

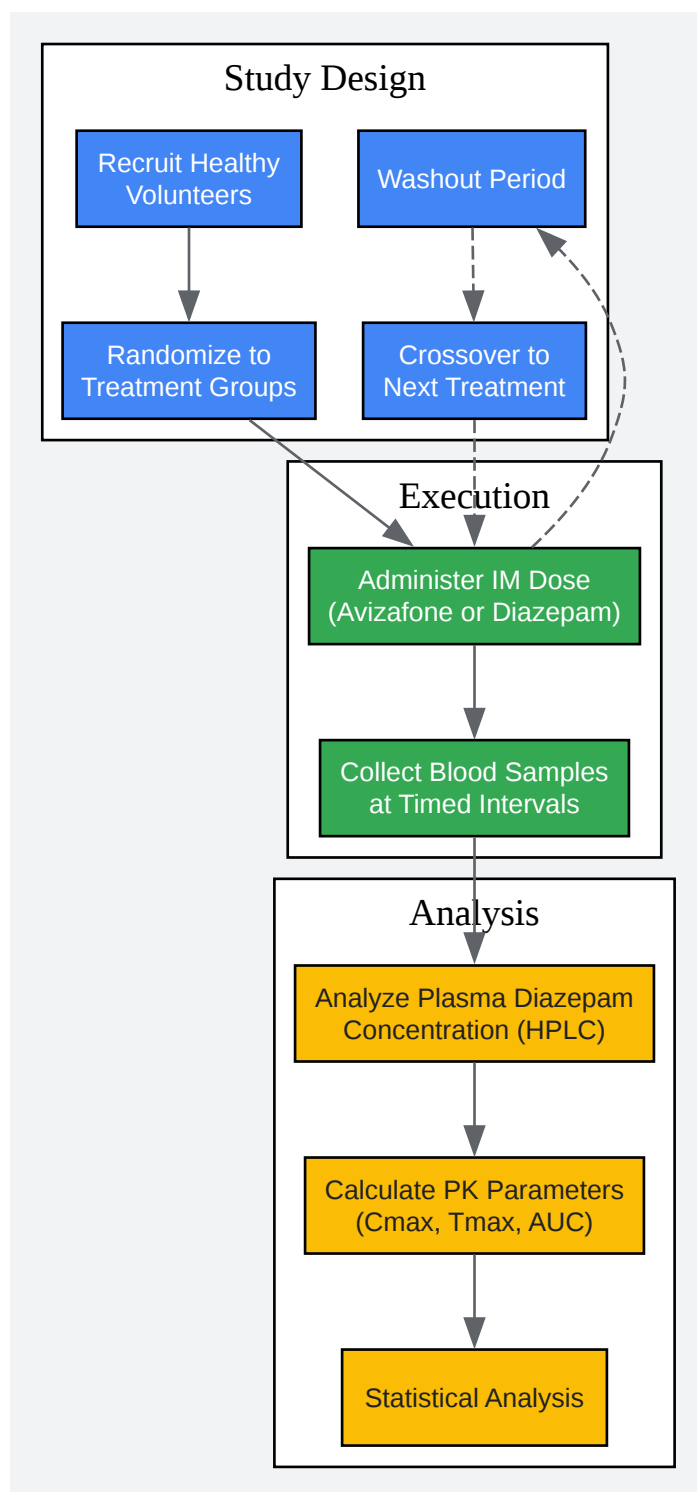
### Signaling Pathway



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Caption: **Avizafone** is hydrolyzed in the bloodstream to release active diazepam, which then enhances GABA-A receptor activity.

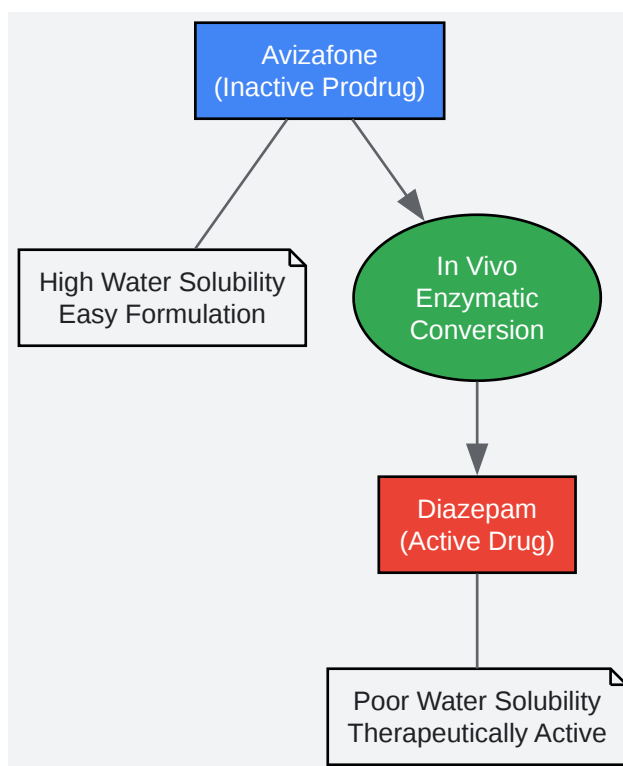
## Experimental Workflow: Human Pharmacokinetic Study



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Caption: Workflow for a human cross-over pharmacokinetic study of **Avizafone**.

## Logical Relationship: Prodrug Concept



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